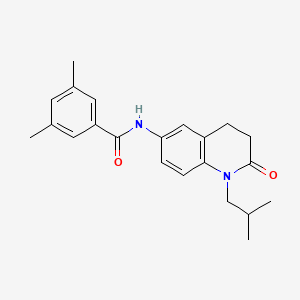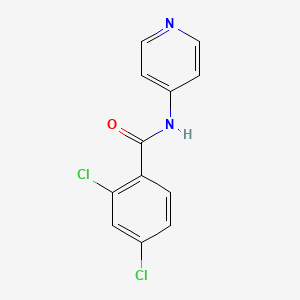
3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be achieved through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of a catalytic amount of europium (III) trifluoromethanesulfonate (Eu (OTf) 3) to introduce alcohols and thiols, as well as aryl and aliphatic amines, onto the C3 position of 2,3-epoxy alcohols with high regioselectivity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a fluorophenyl group, a sulfonyl group, an azetidine group, a carbonyl group, and a benzonitrile group .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be diverse, depending on the conditions and reagents used. For instance, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .科学的研究の応用
Fluorine-Containing Compound Synthesis
Research by Laporte et al. (2015) focuses on the synthesis of fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction. This method enables the preparation of new precursors for fluorinated four-membered rings, which are valuable for developing pharmaceuticals and agrochemicals due to fluorine's ability to modulate biological activity and chemical stability.
Organic Liquids Discriminating Probes
Research by Liu et al. (2016) introduces highly fluorescent derivatives of bis(phenyl-ethynyl)-2-naphthyl (BPEN) incorporating azetidine as an electron-donating unit. These compounds, particularly those with fluorophore variations, demonstrate exceptional capability to distinguish structurally relevant organic liquids, including ethylbenzene and its isomers. This quality makes them competitive solvatochromic probes for chemical sensing applications.
Proton Exchange Membrane Synthesis
Mehmet Sankir et al. (2007) discuss the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for use in proton exchange membranes (PEMs) for fuel cells. These copolymers offer improved chemical and thermal stability, lower water uptake, and better proton conductivity, highlighting the role of fluorinated compounds in enhancing the performance of energy-related materials.
Fluorinated Scaffolds for Pharmaceutical Research
Research by Merchant et al. (2018) presents a method using sulfones for nickel-catalyzed radical cross-coupling with aryl zinc reagents. This approach is especially beneficial for incorporating fluoroalkyl substituents into pharmaceutically relevant scaffolds, simplifying the synthesis of fluorinated compounds which are essential for drug discovery and development due to their influence on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
将来の方向性
The future directions in the research and development of “3-(3-((4-Fluorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, further exploration of these structures could lead to the discovery of new therapeutic agents.
特性
IUPAC Name |
3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQWELHSECGUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742558.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)
![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)
![2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2742570.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)
![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)
![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)
![Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2742577.png)

